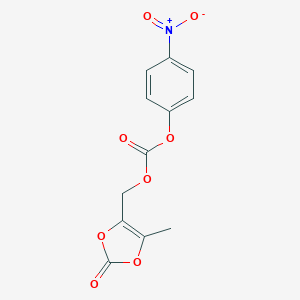

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate

Beschreibung

Eigenschaften

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO8/c1-7-10(21-12(15)19-7)6-18-11(14)20-9-4-2-8(3-5-9)13(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGIKNSLLFWGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177579 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173604-87-0 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173604-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of 4-hydroxymethyl-5-methyl-1,3-dioxolene-2-one attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate, facilitated by pyridine as a base to neutralize HCl byproduct. Key parameters include:

Purification and Yield

Post-reaction workup involves sequential washing with:

-

Ice-cold 1% sodium hydroxide

-

1N hydrochloric acid

-

Water and brine

The crude product is crystallized from chloroform/hexane (1:1), yielding 81% pure carbonate. Analytical data confirm structure:

-

Melting point : 116°–117°C

-

¹H NMR (CDCl₃) : δ 2.23 (s, 3H, methyl), 5.05 (s, 2H, CH₂), 7.41 (d, 2H, aromatic), 8.30 (s, 2H, nitro aromatic).

-

IR (KBr) : Peaks at 1779 cm⁻¹ (carbonate C=O), 1811 cm⁻¹ (dioxolene C=O), 1525 cm⁻¹ (NO₂).

Comparative Analysis of Synthesis Methods

Critical Side Reactions and Mitigation

Hydrolysis of 4-Nitrophenyl Chloroformate

Exposure to moisture hydrolyzes the chloroformate to 4-nitrophenol, reducing yield. Mitigation strategies:

Dioxolene Ring Stability

The 1,3-dioxolene ring is susceptible to acidic conditions. Washing with 1N HCl must be brief and ice-cold to prevent decomposition.

Applications in Pharmaceutical Synthesis

The compound’s primary use is synthesizing Ceftobiprole medocaril via a two-step process:

-

Step 1 : React with Ceftobiprole’s carboxylic acid group to form the medocaril ester.

-

Step 2 : Purify via recrystallization for intravenous formulation.

Key advantages include:

Analytical Validation Protocols

Purity Assessment

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles.

Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: This reaction is usually performed in the presence of water and a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

The primary application of (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate lies in its role as an intermediate in the synthesis of Ceftobiprole medocaril. Ceftobiprole is a broad-spectrum cephalosporin antibiotic effective against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound's ability to serve as a precursor for complex pharmaceutical agents underscores its importance in medicinal chemistry.

Case Studies and Research Findings

Case Study 1: Synthesis of Ceftobiprole Medocaril

In a detailed study, researchers demonstrated the synthesis pathway of Ceftobiprole medocaril using (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate as a key intermediate. The study highlighted the efficiency of the reaction conditions and the yield obtained during the crystallization process. The final product exhibited potent antibacterial activity, validating the compound's utility in pharmaceutical applications .

Case Study 2: Structure-Activity Relationship Studies

Further research has explored the structure-activity relationships (SAR) of derivatives synthesized from (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate. These studies have provided insights into how modifications to the dioxole structure can enhance antibacterial efficacy and reduce toxicity .

Wirkmechanismus

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. It reacts with various nucleophiles to form the desired drug molecules, which then exert their therapeutic effects by targeting specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Carbonate Esters and Dioxolane Derivatives

The compound shares structural motifs with two classes of molecules:

- Carbonate esters (e.g., 4-nitrophenyl chloroformate): Both contain the reactive carbonate group, but the dioxolane ring in the target compound introduces steric hindrance and electronic effects that may reduce hydrolysis rates compared to linear carbonates.

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Key Substituents | Reactivity Profile |

|---|---|---|---|

| Target Compound | Dioxolane + carbonate | 4-nitrophenyl, methyl | Moderate stability, electrophilic |

| 4-Nitrophenyl chloroformate | Linear carbonate | 4-nitrophenyl, chloro | High reactivity, hydrolyzes rapidly |

| (5-Methyl-2-oxo-dioxol-4-YL)methyl acetate | Dioxolane + ester | Methyl, acetate | Low electrophilicity, stable |

Reactivity and Stability in Lumped Compound Groups

The lumping strategy described in climate modeling studies provides a framework for comparing compounds with shared substructures. For example:

- Nitroaromatic group : The 4-nitrophenyl moiety is a common feature in compounds like nitrophenyl phosphates and nitrophenyl esters. These compounds often exhibit similar UV absorption profiles due to the nitro group’s conjugation with the aromatic ring, a property critical for spectrophotometric assays.

- Dioxolane ring : Compounds with this ring (e.g., dioxolane-based prodrugs) typically show enhanced metabolic stability compared to their acyclic counterparts, as the ring structure resists enzymatic cleavage .

Toxicity and Environmental Impact

For instance:

- Nitroaromatic compounds are frequently associated with mutagenicity and carcinogenicity due to their ability to form reactive intermediates.

- The carbonate group may hydrolyze to release 4-nitrophenol, a compound regulated under the Toxics Release Inventory (TRI) for its ecological toxicity .

Biologische Aktivität

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate, with the CAS number 173604-87-0, is a compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical intermediate. This compound is primarily known for its role in the synthesis of Ceftobiprole medocaril, a broad-spectrum antibiotic effective against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Molecular Formula : C₁₂H₉N₁O₈

- Molecular Weight : 295.2 g/mol

- Synthesis : The compound is synthesized via the reaction of 4-Nitrophenyl chloroformate with Bis(4-nitrophenyl) carbonate, involving several purification steps to obtain the final product .

Antimicrobial Properties

The primary biological activity attributed to (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate is its use as an intermediate in the production of Ceftobiprole medocaril. Ceftobiprole is a fifth-generation cephalosporin antibiotic that exhibits potent activity against a range of gram-positive and some gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are critical for bacterial growth and division .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in medicinal chemistry. For instance:

- Inhibition of MRSA : In laboratory settings, Ceftobiprole has demonstrated efficacy against MRSA strains, showing a minimum inhibitory concentration (MIC) that supports its clinical use in treating serious infections caused by resistant bacteria .

- Pharmacokinetics : The pharmacokinetic profile of Ceftobiprole indicates favorable absorption and distribution characteristics, making it suitable for intravenous administration in hospital settings .

- Synergistic Effects : Research has indicated that when combined with other antibiotics, Ceftobiprole can exhibit synergistic effects, enhancing its efficacy against resistant bacterial strains .

Safety and Toxicology

The safety profile of (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate indicates potential hazards associated with its use. The compound is classified under GHS hazard categories with warnings related to environmental toxicity (H411) and general hazards (H272) . Proper handling and disposal protocols must be followed to mitigate risks.

Comparative Analysis

| Property | (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate | Ceftobiprole Medocaril |

|---|---|---|

| Molecular Formula | C₁₂H₉N₁O₈ | C₁₃H₁₃N₃O₅S |

| Molecular Weight | 295.2 g/mol | 365.4 g/mol |

| Primary Use | Pharmaceutical Intermediate | Antibiotic |

| Activity Against | Gram-positive bacteria | Gram-positive & some gram-negative bacteria |

| Mechanism of Action | Inhibits cell wall synthesis | Binds to PBPs |

| Safety Classification | GHS03, GHS09 | Not specified |

Q & A

Q. How does this compound compare to other prodrug-activating groups (e.g., medoxomil vs. cilexetil esters)?

- Answer:

| Property | Medoxomil Ester | Cilexetil Ester |

|---|---|---|

| Hydrolysis Rate | Faster | Slower |

| Enzymatic Specificity | Esterases in gut | Hepatic esterases |

| Bioavailability | >60% | ~40% |

| Key Insight: Medoxomil esters (e.g., this compound) exhibit superior intestinal absorption due to rapid hydrolysis . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.